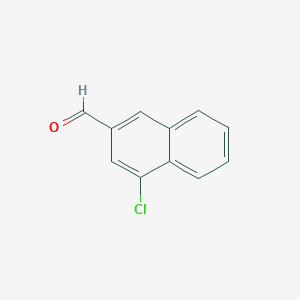

4-Chloronaphthalene-2-carboxaldehyde

Descripción

4-Chloronaphthalene-2-carboxaldehyde (CAS: Not explicitly provided in evidence) is a halogenated aromatic aldehyde featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and a carboxaldehyde group at the 2-position.

Propiedades

Número CAS |

107585-81-9 |

|---|---|

Fórmula molecular |

C11H7ClO |

Peso molecular |

190.62 g/mol |

Nombre IUPAC |

4-chloronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C11H7ClO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H |

Clave InChI |

WOMGPVQGKCPWSQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=C2Cl)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Cloro-2-naftalenocarbaldehído típicamente involucra la cloración del naftaleno seguida de la formación del grupo aldehído. Un método común es la reacción de Vilsmeier-Haack, donde el naftaleno se trata con oxicloruro de fósforo (POCl3) y dimetilformamida (DMF) para introducir el grupo formilo en la posición deseada .

Métodos de Producción Industrial

En un entorno industrial, la producción de 4-Cloro-2-naftalenocarbaldehído puede involucrar procesos de cloración y formación del grupo aldehído a gran escala, utilizando reactores de flujo continuo para garantizar una producción eficiente y constante. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, minimizando los subproductos y los residuos .

Análisis De Reacciones Químicas

4. Aplicaciones en Investigación Científica

4-Cloro-2-naftalenocarbaldehído tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluyendo fármacos y agroquímicos.

Biología: Sirve como un bloque de construcción para la síntesis de compuestos biológicamente activos, que se pueden usar en el descubrimiento y desarrollo de fármacos.

Medicina: Los derivados de este compuesto tienen potenciales aplicaciones terapéuticas, incluyendo propiedades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloronaphthalene-2-carboxaldehyde has been utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:

- Antitumor Agents: Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from 4-chloronaphthalene-2-carboxaldehyde have shown promising activity against breast and lung cancer cells, indicating their potential as anticancer drugs .

- Antibacterial Agents: Research has indicated that certain derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the aldehyde group can enhance efficacy against resistant bacterial strains .

Material Science

In material science, 4-Chloronaphthalene-2-carboxaldehyde is used as a precursor for creating various polymers and dyes:

- Polymer Synthesis: It can be polymerized to create materials with specific thermal and mechanical properties. For example, its use in synthesizing polyimides has been explored due to their high thermal stability and mechanical strength, which are desirable in aerospace applications .

- Dye Production: The compound serves as an intermediate in producing dyes that exhibit vivid colors and high stability under light exposure. These dyes find applications in textiles and coatings .

Case Study 1: Anticancer Activity

A study published in Nature evaluated the anticancer properties of novel compounds derived from 4-Chloronaphthalene-2-carboxaldehyde. The researchers synthesized a series of derivatives and tested them against various cancer cell lines. The results showed that specific modifications to the naphthalene ring significantly enhanced cytotoxicity, particularly towards breast cancer cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 5.2 | Breast |

| Compound B | 8.3 | Lung |

| Compound C | 12.7 | Colon |

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial activity, derivatives of 4-Chloronaphthalene-2-carboxaldehyde were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics, suggesting their potential as new therapeutic agents .

| Derivative | MIC (µg/mL) | Pathogen |

|---|---|---|

| Derivative X | 15 | Staphylococcus aureus |

| Derivative Y | 20 | Escherichia coli |

Environmental Applications

The environmental impact of chlorinated compounds like 4-Chloronaphthalene-2-carboxaldehyde has also been a subject of research:

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-2-naftalenocarbaldehído depende de su aplicación específica. En la química medicinal, sus derivados pueden interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. Por ejemplo, el grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que lleva a la inhibición o modulación de su actividad. El átomo de cloro también puede influir en la reactividad y la afinidad de unión del compuesto a través de efectos electrónicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, structural analogs from the evidence can be analyzed for comparative insights:

Table 1: Structural and Functional Comparisons

Key Comparisons

Reactivity Differences :

- Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-Chloronaphthalene-2-carboxaldehyde is more electrophilic than the carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, enabling faster nucleophilic reactions (e.g., condensations).

- Azo vs. Chloro Groups : The azo-containing compound [] exhibits chromophoric properties suitable for dyes, whereas the chloro-aldehyde may prioritize synthetic versatility.

Applications :

- While 4-Chloronaphthalene-2-carboxaldehyde is theorized for use in cross-coupling reactions, the pyrimidine derivative [] is more likely employed in medicinal chemistry due to its heterocyclic core.

Research Findings and Limitations

- Synthesis Challenges: No data on the synthesis of 4-Chloronaphthalene-2-carboxaldehyde is available in the provided evidence. However, analogous compounds (e.g., []) suggest halogenation and formylation steps may require stringent conditions.

- For example, 2-Chloro-6-methylpyrimidine-4-carboxylic acid requires handling under controlled conditions due to its 100% concentration and reactivity .

Critical Notes

- Evidence Gaps : The provided sources lack direct data on 4-Chloronaphthalene-2-carboxaldehyde. Comparisons are inferred from structurally related compounds.

- Functional Group Impact : The carboxaldehyde group distinguishes the target compound from carboxamide or carboxylic acid analogs, necessitating further study on its stability and reactivity.

Actividad Biológica

4-Chloronaphthalene-2-carboxaldehyde is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes current findings on its biological activity, including antibacterial, anticancer, and cytotoxic properties, as well as its metabolic interactions.

Chemical Structure and Properties

4-Chloronaphthalene-2-carboxaldehyde is characterized by a naphthalene ring substituted with a chlorine atom and an aldehyde functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-Chloronaphthalene-2-carboxaldehyde. In a comparative study, derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Staphylococcus aureus | 8 | 17.0 ± 0.40 |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | E. coli | 16 | 15.0 ± 0.30 |

These findings suggest that modifications to the core structure can enhance antibacterial efficacy, making it a candidate for further development as an antibacterial agent targeting key bacterial enzymes involved in folate biosynthesis .

Anticancer Activity

The anticancer potential of 4-Chloronaphthalene-2-carboxaldehyde has also been explored extensively. A series of synthesized derivatives were evaluated against various cancer cell lines according to the National Cancer Institute (NCI) protocols. Notably, one derivative demonstrated significant anticancer activity against multiple cancer types:

| Cell Line | PGI Value | Concentration (µM) |

|---|---|---|

| SNB-19 | 65.12 | 10 |

| NCI-H460 | 55.61 | 10 |

| SNB-75 | 54.68 | 10 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and survival. Molecular docking studies revealed favorable binding interactions with the tubulin–combretastatin A4 complex, indicating that these compounds could serve as effective tubulin inhibitors .

Cytotoxicity and Metabolic Studies

In addition to its antibacterial and anticancer properties, cytotoxicity studies have shown that certain derivatives of 4-Chloronaphthalene-2-carboxaldehyde exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for therapeutic applications as it minimizes side effects.

Furthermore, metabolic studies have indicated that these compounds are substrates for cytochrome P450 enzymes (CYPs), which play a significant role in drug metabolism. The inhibition of specific CYPs can lead to increased plasma concentrations of co-administered drugs, suggesting potential drug-drug interactions that must be carefully considered in clinical settings .

Case Studies and Research Findings

A pivotal study explored the synthesis and biological evaluation of various derivatives based on the structure of 4-Chloronaphthalene-2-carboxaldehyde. The results demonstrated that modifications to the aryl groups significantly influenced both antibacterial and anticancer activities:

- Synthesis Methodology : Compounds were synthesized through a multi-step process involving nucleophilic substitution reactions.

- Biological Evaluation : Each derivative was subjected to rigorous testing against established bacterial strains and cancer cell lines.

- Findings : Certain derivatives exhibited enhanced biological activities compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Chloronaphthalene-2-carboxaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using chlorinated aromatic precursors. For example, palladium-catalyzed cross-coupling or Friedel-Crafts acylation can introduce the carboxaldehyde group to the naphthalene backbone . Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for yield optimization. Catalysts like Cu(I) or Pd(0) may enhance regioselectivity, particularly at the 4-position of the naphthalene ring .

- Quality Control : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What safety protocols are essential when handling 4-Chloronaphthalene-2-carboxaldehyde in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) compliant with EU Regulation (EC) No. 1907/2006. Ensure proper ventilation to avoid inhalation of vapors, and store the compound in airtight containers away from oxidizers .

- Emergency Measures : In case of exposure, rinse eyes with an eyewash station for 15 minutes and use safety showers for skin contact. Document first-aid procedures in line with SDS guidelines .

Q. Which analytical techniques are most effective for structural characterization of 4-Chloronaphthalene-2-carboxaldehyde?

- Spectroscopic Methods :

- NMR : ¹H and ¹³C NMR can confirm the chloro and carboxaldehyde substituents. Compare chemical shifts with databases like NIST Chemistry WebBook .

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How does the electron-withdrawing chloro substituent at the 4-position influence the reactivity of naphthalene-2-carboxaldehyde derivatives?

- Electronic Effects : The chloro group increases electrophilicity at the carboxaldehyde, facilitating nucleophilic additions (e.g., Grignard reactions). Density Functional Theory (DFT) calculations can map electron density changes, while Hammett parameters (σ) quantify substituent effects .

- Reactivity Studies : Compare reaction rates with non-chlorinated analogs in SNAr or Suzuki-Miyaura couplings to isolate electronic contributions .

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

- Data Validation :

- Reproducibility : Replicate syntheses under identical conditions to rule out procedural errors .

- Multi-Technique Cross-Check : Combine XRD for crystal structure analysis with high-resolution MS to resolve ambiguities in molecular weight or fragmentation patterns .

- Case Study : If NMR signals overlap, use DEPT-135 or 2D-COSY to assign protons in crowded spectral regions .

Q. What strategies stabilize reactive intermediates in multi-step syntheses involving 4-Chloronaphthalene-2-carboxaldehyde?

- Intermediate Handling :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.